hydrogen phosphate;tetrakis(hydroxymethyl)phosphanium

説明

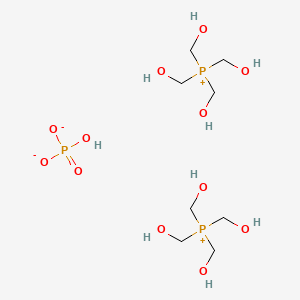

Hydrogen phosphate;tetrakis(hydroxymethyl)phosphanium is an organophosphorus compound with the chemical formula [P(CH₂OH)₄]Cl. It is a white, water-soluble salt that has significant applications in various fields, including fire-retardant materials and microbiocides in commercial and industrial water systems .

準備方法

Synthetic Routes and Reaction Conditions

Hydrogen phosphate;tetrakis(hydroxymethyl)phosphanium can be synthesized with high yield by treating phosphine (PH₃) with formaldehyde (H₂C=O) in the presence of hydrochloric acid (HCl). The reaction is as follows : [ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{HCl} \rightarrow [\text{P(CH}_2\text{OH)}_4]\text{Cl} ]

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of high concentrations of phosphine in the presence of a catalyst such as copper chloride (CuCl₂). The reaction conditions are optimized to achieve high yield and efficiency .

化学反応の分析

Types of Reactions

Hydrogen phosphate;tetrakis(hydroxymethyl)phosphanium undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxide derivatives.

Reduction: It can be reduced to form tris(hydroxymethyl)phosphine.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.

Substitution: Nucleophiles such as amines and phenols are commonly used in substitution reactions.

Major Products

Oxidation: Phosphine oxide derivatives.

Reduction: Tris(hydroxymethyl)phosphine.

Substitution: Various substituted phosphonium salts.

科学的研究の応用

Hydrogen phosphate;tetrakis(hydroxymethyl)phosphanium has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various phosphorus-containing compounds.

Biology: It is used as a cross-linking agent for proteins and other biomolecules.

Medicine: It is explored for its potential use in drug delivery systems and as a biocide.

Industry: It is used in the production of flame-retardant materials and as a microbiocide in water treatment systems

作用機序

The mechanism of action of hydrogen phosphate;tetrakis(hydroxymethyl)phosphanium involves its ability to react with various functional groups, such as amines and hydroxyl groups. This reactivity allows it to form cross-linked networks in polymers and proteins, enhancing their stability and functionality. The compound primarily targets amino groups in proteins, forming stable phosphonium linkages .

類似化合物との比較

Hydrogen phosphate;tetrakis(hydroxymethyl)phosphanium is unique due to its high reactivity and versatility. Similar compounds include:

Tetrakis(hydroxymethyl)phosphonium sulfate: Used as a biocide with similar applications in water treatment.

Tris(hydroxymethyl)phosphine: A related compound used in the synthesis of water-soluble ligands.

Phosphine oxide derivatives: Used in various industrial applications for their flame-retardant properties

This compound stands out due to its ability to form stable cross-linked networks, making it highly valuable in both scientific research and industrial applications.

生物活性

Hydrogen phosphate; tetrakis(hydroxymethyl)phosphanium, commonly known as tetrakis(hydroxymethyl)phosphonium sulfate (THPS), is a phosphonium compound widely studied for its biological activity, particularly in the fields of biocides, environmental science, and pharmaceuticals. This article examines its biological effects, mechanisms of action, and applications based on diverse research findings.

THPS is a quaternary ammonium compound that exhibits antimicrobial properties. It is primarily used as a biocide in various applications, including oil fields and water treatment systems. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis and death. THPS has been shown to effectively inhibit the growth of various bacteria and fungi, making it a valuable tool in controlling microbial populations in industrial settings.

Antimicrobial Activity

Table 1: Antimicrobial Efficacy of THPS Against Various Microorganisms

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 0.5 mg/L |

| Escherichia coli | Gram-negative | 1.0 mg/L |

| Pseudomonas aeruginosa | Gram-negative | 1.5 mg/L |

| Bacillus subtilis | Gram-positive | 0.3 mg/L |

Research indicates that THPS exhibits significant bactericidal activity against both Gram-positive and Gram-negative bacteria. Notably, it has been observed that sub-minimum inhibitory concentrations can stimulate biofilm formation in Pseudomonas aeruginosa, which may lead to increased corrosion in carbon steel systems .

Environmental Impact and Biodegradability

THPS is recognized for its environmental friendliness compared to traditional biocides. Studies have demonstrated that THPS can enhance the biodegradability of sludge in wastewater treatment processes. For instance, a study showed that pretreatment with THPS significantly improved volatile fatty acid (VFA) production from sludge, enhancing the overall efficiency of biogas production .

Table 2: Impact of THPS on Sludge Biodegradability

| Parameter | Control (No THPS) | With 20 mg/g-TSS THPS |

|---|---|---|

| Sludge Activity (%) | 100 | <10 |

| VFA Production (mg COD/L) | 640 | 2778 |

| Biodegradable Substances (%) | 19.7 | 48.8 |

The results indicate that THPS treatment not only reduces sludge activity but also increases the yield of biodegradable substances, thus facilitating better waste management practices.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of THPS. A two-year study involving F344/N rats and B6C3F1 mice revealed that while some adverse effects were noted at high doses—such as increased incidences of hepatocellular lesions—no significant neurotoxicity was observed . The study highlighted the importance of dose management when utilizing THPS in industrial applications.

Case Studies

- Oil Field Applications : In oil production systems, THPS has been employed to control iron sulfide precipitation effectively. Laboratory assessments demonstrated that the addition of NH4Cl salt to THPS solutions significantly enhanced scale dissolution rates, improving operational efficiency in sour gas wells .

- Water Treatment : A study highlighted the use of THPS as an effective biocide in water treatment facilities, where it successfully reduced microbial load and improved water quality metrics without causing significant environmental harm .

特性

IUPAC Name |

hydrogen phosphate;tetrakis(hydroxymethyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H12O4P.H3O4P/c2*5-1-9(2-6,3-7)4-8;1-5(2,3)4/h2*5-8H,1-4H2;(H3,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXIADAVVAMKRK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.OP(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H25O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143042 | |

| Record name | Tetrakis(hydroxymethyl)phosphonium phosphate(2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100231-78-5 | |

| Record name | Tetrakis(hydroxymethyl)phosphonium phosphate(2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(hydroxymethyl)phosphonium phosphate(2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(hydroxymethyl)phosphonium phosphate(2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。